molecular formula C19H22N2O8 B605293 Ald-Ph-PEG2-NHS

Ald-Ph-PEG2-NHS

Cat. No.: B605293
M. Wt: 406.4 g/mol
InChI Key: GNTMWHHLUUIRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-Ph-PEG2-NHS is a compound that consists of a polyethylene glycol (PEG) chain linked to a benzaldehyde group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a non-cleavable linker for bio-conjugation, facilitating the attachment of various biomolecules through its reactive groups .

Biochemical Analysis

Biochemical Properties

Ald-Ph-PEG2-NHS is an amine-reactive PEG aldehyde . The benzaldehyde group in this compound can react with aminooxy moiety . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aminooxy groups.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with aminooxy groups present in biomolecules . This reaction results in the formation of a stable covalent bond, thereby attaching the PEG chain to the biomolecule. This PEGylation process can influence the activity of the biomolecule, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored at -20°C , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG2-NHS involves the reaction of a PEG chain with a benzaldehyde group and an NHS ester. The PEG chain is typically functionalized with an aldehyde group at one end and an NHS ester at the other. The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) under controlled temperatures to ensure the stability of the reactive groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG2-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-Ph-PEG2-NHS is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzaldehyde group and an NHS ester linked through a PEG chain. This combination allows for versatile bioconjugation applications, enabling the attachment of a wide range of biomolecules through both amide and oxime/hydrazone linkages .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG2-NHS
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG2-NHS
Reactant of Route 3
Reactant of Route 3
Ald-Ph-PEG2-NHS
Reactant of Route 4
Reactant of Route 4
Ald-Ph-PEG2-NHS
Reactant of Route 5
Ald-Ph-PEG2-NHS
Reactant of Route 6
Ald-Ph-PEG2-NHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.